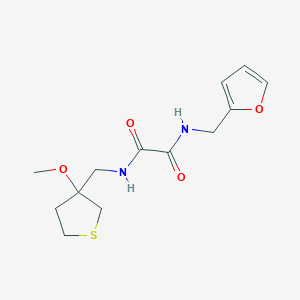

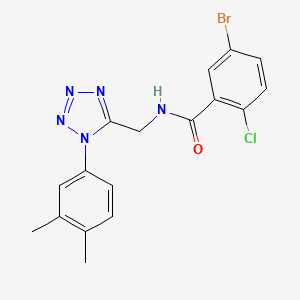

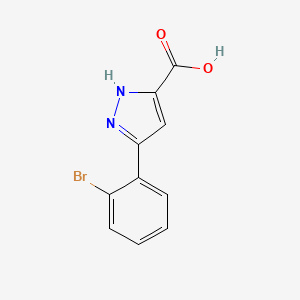

1-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)piperidine-4-carboxamide, also known as SM08502, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. SM08502 is a piperidine-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

Preparation and Characterization of Aromatic Polyamides

Aromatic polyamides derived from ether-sulfone-dicarboxylic acids demonstrate significant solubility in polar solvents and high glass transition temperatures, indicating potential applications in the development of materials with enhanced thermal and chemical stability. These materials' synthesis involves the fluorodisplacement of specific phenols and subsequent alkaline hydrolysis, suggesting a methodological relevance of fluoroaryl sulfonyl compounds in polymer chemistry (Hsiao & Huang, 1997).

Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives

Pyrazole-sulfonamide derivatives, synthesized from compounds with a similar structural motif to 1-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)piperidine-4-carboxamide, exhibit potent antiproliferative activities against cancer cell lines. This highlights the potential of such compounds in cancer research, particularly in developing new therapeutic agents (Mert et al., 2014).

Enantioselective Cycloaddition Reactions

The compound's structural features are conducive to enantioselective cycloaddition reactions, leading to the synthesis of sulfamidate-fused piperidin-4-ones. This application is crucial in the synthesis of complex organic molecules, illustrating the compound's role in facilitating stereocontrolled synthetic processes (Liu et al., 2013).

Anticancer Agent Synthesis

The synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety has shown promising anticancer activities. This underscores the importance of structural elements akin to 1-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)piperidine-4-carboxamide in the development of novel anticancer compounds (Rehman et al., 2018).

Novel Soluble Fluorinated Polyamides

The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties indicate that compounds with fluoroaryl sulfonyl groups are pivotal in creating materials with low dielectric constants and high thermal stability. These materials have potential applications in the electronics industry (Liu et al., 2013).

Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the therapeutic potential of such compounds in treating tuberculosis. This suggests the compound's relevance in antimicrobial drug discovery (Jeankumar et al., 2013).

properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3S2/c1-15-12-16(2)22(17(3)13-15)21-14-32-24(26-21)27-23(29)18-8-10-28(11-9-18)33(30,31)20-6-4-19(25)5-7-20/h4-7,12-14,18H,8-11H2,1-3H3,(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOPNIJAMNRGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2405256.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2405261.png)

![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)

![1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2405264.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)